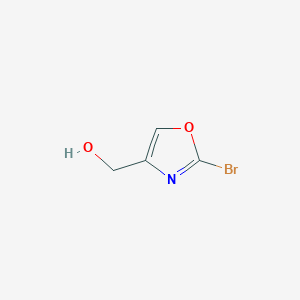
(2-Bromooxazol-4-yl)methanol
Descripción general
Descripción
(2-Bromooxazol-4-yl)methanol is a chemical compound with the molecular formula C4H4BrNO2 and a molecular weight of 177.99 g/mol. It is characterized by the presence of a bromine atom attached to the second position of an oxazole ring, which is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. The methanol group (-CH2OH) is attached to the fourth position of the oxazole ring.
Synthetic Routes and Reaction Conditions:
Starting from 2-Aminooxazole: The compound can be synthesized by reacting 2-aminooxazole with bromomethanol under acidic conditions. The reaction typically involves heating the mixture to facilitate the substitution reaction.
From Bromoalkanes: Another method involves the reaction of bromoalkanes with oxazole derivatives in the presence of a strong base. This method often requires controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production rate and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the bromine atom into a hydrogen atom, resulting in the formation of (2-Hydroxyoxazol-4-yl)methanol.
Substitution: The bromine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Higher oxidation state oxazole derivatives.
Reduction Products: (2-Hydroxyoxazol-4-yl)methanol.
Substitution Products: Various alkyl or aryl substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
(2-Bromooxazol-4-yl)methanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand the interactions of oxazole derivatives with biological molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
(2-Bromooxazol-4-yl)methanol is similar to other brominated oxazole derivatives, such as 2-Bromooxazole and 2-Bromo-4-methoxyoxazole. its unique feature is the presence of the methanol group, which can influence its reactivity and biological activity. This makes it distinct from other oxazole derivatives that lack this functional group.
Comparación Con Compuestos Similares
2-Bromooxazole
2-Bromo-4-methoxyoxazole
2-Bromo-4-ethyloxazole
2-Bromo-4-phenyloxazole
Propiedades
IUPAC Name |
(2-bromo-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNKRZSMRQKJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653319 | |
| Record name | (2-Bromo-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-92-2 | |
| Record name | (2-Bromo-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(3-Formyl-indol-1-yl)-acetylamino]-benzoic acid](/img/structure/B1498809.png)





![[3-Amino-4-(methylamino)phenyl]methanol](/img/structure/B1498828.png)




![5-Chloro-2-ethylimidazo[1,2-a]pyrazine](/img/structure/B1498848.png)
